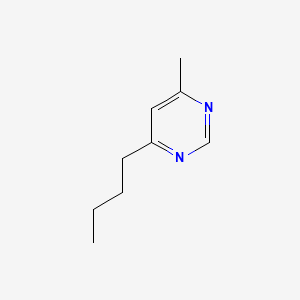
Mono(1-ethylpentyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(1-ethylpentyl) Phthalate is a phthalate ester, specifically a monoester of phthalic acid. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The compound has the molecular formula C15H20O4 and a molecular weight of 264.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono(1-ethylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Mono(1-ethylpentyl) Phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and 1-ethylpentanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-ethylpentanol.
Oxidation: Phthalic acid and other oxidized derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Mono(1-ethylpentyl) Phthalate is used extensively in scientific research, particularly in the fields of chemistry, biology, and environmental science.
Chemistry: It is used as a model compound to study the behavior of phthalates and their interactions with other chemicals.
Biology: Research on its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigations into its potential health effects and its presence in medical devices.
Industry: Used in the production of flexible plastics and as a plasticizer in various commercial products
Mechanism of Action
Mono(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to altered hormonal balance and subsequent physiological effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Mono(1-ethylpentyl) Phthalate is similar to other phthalate esters such as di(2-ethylhexyl) phthalate and diisononyl phthalate. it is unique in its specific ester group, which imparts different physical and chemical properties.
Similar Compounds
Di(2-ethylhexyl) Phthalate: Commonly used as a plasticizer in PVC products.
Diisononyl Phthalate: Used in flexible PVC applications.
Mono(5-carboxy-2-ethylpentyl) Phthalate: A urinary metabolite of di(2-ethylhexyl) phthalate.
This compound’s unique ester group makes it distinct in terms of its reactivity and applications compared to these similar compounds.
Properties
CAS No. |
84489-38-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.321 |
IUPAC Name |
2-heptan-3-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
XAOCBRPWPVRHSP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Ethylpentyl) Ester; Phthalic Acid 1-Ethylpentyl Ester; 1,2-Benzenedicarboxylic Acid Mono(1-ethylpentyl) Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


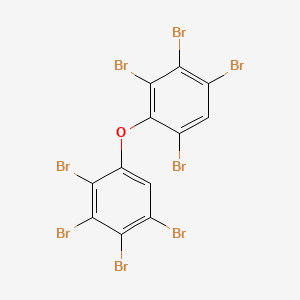
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)

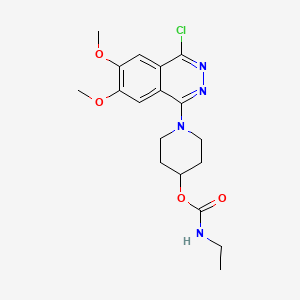
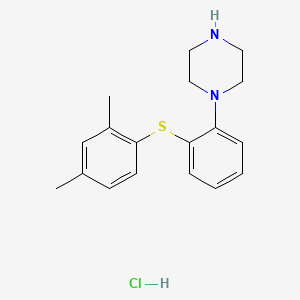
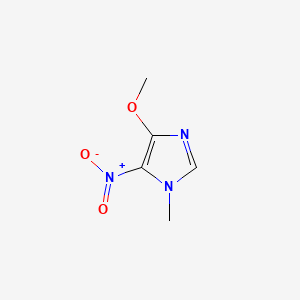
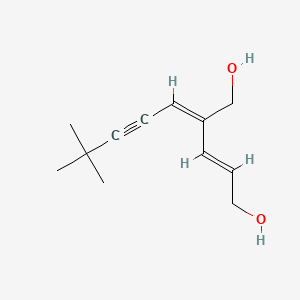
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
